1,1,1,2,2,3,3-Heptafluoropentane

Description

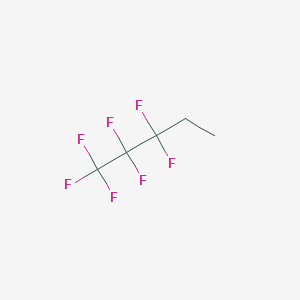

Structure

2D Structure

3D Structure

Properties

CAS No. |

754-68-7 |

|---|---|

Molecular Formula |

C5H5F7 |

Molecular Weight |

198.08 g/mol |

IUPAC Name |

1,1,1,2,2,3,3-heptafluoropentane |

InChI |

InChI=1S/C5H5F7/c1-2-3(6,7)4(8,9)5(10,11)12/h2H2,1H3 |

InChI Key |

YLXMZWSVIPOWNY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C(F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 1,1,1,2,2,3,3 Heptafluoropentane

Diverse Synthetic Routes for 1,1,1,2,2,3,3-Heptafluoropentane

The synthesis of highly fluorinated alkanes such as this compound often involves the manipulation of unsaturated precursors or the direct fluorination of hydrocarbon skeletons. These methods leverage the unique reactivity of fluorine and fluorinating agents to construct the robust carbon-fluorine bonds that define the compound.

Hydrogenation Approaches for Fluorinated Alkane Synthesis

A primary method for synthesizing saturated fluoroalkanes is the catalytic hydrogenation of a corresponding fluoroalkene. In this process, a precursor like perfluoropentene is reacted with hydrogen gas (H₂) in the presence of a metal catalyst. The double bond in the alkene is reduced, adding hydrogen atoms across it to form the saturated alkane.

The hydrogenation of a double bond is a thermodynamically favorable, exothermic reaction that results in a more stable, lower-energy saturated product. researchgate.net However, the reaction requires a catalyst to overcome the high activation energy. The process typically involves the adsorption of both the fluoroalkene and hydrogen onto the surface of a solid catalyst, where the H-H bond is cleaved. Hydrogen atoms are then transferred sequentially to the carbons of the double bond. This mechanism generally results in a syn-addition, where both hydrogen atoms add to the same face of the double bond.

For the synthesis of this compound, a logical precursor would be an appropriate isomer of heptafluoropentene. The hydrogenation would proceed as follows:

The specific isomer of heptafluoropentene used would determine the final product structure.

Photochemical Reaction Mechanisms Leading to this compound Formation

Photochemical methods, particularly those involving photoredox catalysis, represent a modern approach to forming carbon-fluorine bonds under mild conditions. thieme-connect.comfraunhofer.de These reactions utilize light to excite a photocatalyst, which can then facilitate electron transfer processes to activate substrates and fluorinating reagents. thieme-connect.com

One potential photochemical route to fluorinated alkanes is the photofluorodecarboxylation of aliphatic carboxylic acids. In this type of reaction, a suitable carboxylic acid precursor is irradiated with visible light in the presence of a photocatalyst and a fluorine source, such as Selectfluor. The process involves the formation of a radical, which is subsequently trapped by a fluorine atom. organic-chemistry.org While direct synthesis of this compound via this method is not prominently documented, the general principle could be applied to a precursor like a heptafluoropentanoic acid derivative.

Another approach is the photochemical activation of inert C-H bonds. Catalyst-free photochemical fluorination of C-H bonds has been demonstrated for various organic molecules using UV-A irradiation and a fluorinating reagent. chemrxiv.org This process often proceeds via a hydrogen atom transfer (HAT) mechanism. chemrxiv.org Applying this to a partially fluorinated pentane (B18724) could introduce additional fluorine atoms, although controlling the regioselectivity to obtain the specific 1,1,1,2,2,3,3-isomer would be a significant challenge.

Catalytic Systems Employed in the Production of Fluorinated Alkanes

The choice of catalyst is critical for the efficient and selective synthesis of fluorinated alkanes. For hydrogenation reactions, heterogeneous catalysts are commonly employed due to their ease of separation from the reaction mixture.

Common Catalysts for Hydrogenation of Fluoroalkenes:

| Catalyst Type | Metal | Support | Typical Conditions |

|---|---|---|---|

| Palladium-based | Pd | Carbon (Pd/C) | Moderate temperature and pressure |

| Platinum-based | Pt | Platinum Oxide (PtO₂) | Room temperature, H₂ atmosphere |

| Nickel-based | Ni | Raney Nickel | Elevated temperature and pressure |

For other fluorination reactions, different catalytic systems are necessary. For instance, palladium-catalyzed methods have been developed for nucleophilic aromatic C-H fluorination. acs.org Silver-based catalysts can be used for electrophilic fluorination of aryl stannane (B1208499) derivatives. nih.gov While these examples pertain to aromatic compounds, they highlight the importance of transition metals in activating substrates for C-F bond formation. acs.orgnih.gov Organocatalysis, using small organic molecules like cinchona alkaloids, has also emerged as a powerful tool for enantioselective fluorination reactions. nih.govnih.gov

Derivatization Chemistry of this compound

Derivatization involves chemically modifying a compound to produce new substances with different properties. For this compound, this could involve replacing one of the existing atoms or forming a different structural arrangement.

Synthesis of Halogenated Analogues (e.g., Bromo-heptafluoropentane)

The synthesis of a bromo-analogue of heptafluoropentane would likely involve replacing a hydrogen atom with a bromine atom. This can be achieved through radical bromination, though this method can lack selectivity. A more controlled approach often involves the synthesis from a precursor.

For example, one general method for creating α-bromoketones is the one-pot oxidation and bromination of secondary alcohols using reagents like ammonium (B1175870) bromide and Oxone. rsc.org Another approach involves the addition of bromine (Br₂) across a double bond in an unsaturated precursor, followed by elimination of hydrogen bromide (HBr) to yield the desired product. google.com

A plausible route to a bromo-heptafluoropentane could start from a heptafluoropentene. A bromo- and hydro-functionalization of the double bond could be envisioned, or the synthesis could start from a different halogenated precursor entirely, such as through halogen exchange reactions. ncert.nic.in For instance, alkyl iodides can be prepared from alkyl chlorides or bromides via the Finkelstein reaction, and alkyl fluorides can be synthesized from other alkyl halides using the Swarts reaction. ncert.nic.in

Formation of Branched and Structural Isomers

This compound is one of several structural isomers of C₅F₇H₃. The synthesis of a specific isomer is highly dependent on the structure of the starting materials and the reaction pathway.

For example, the synthesis of 3,3,3-trifluoropropyne (B1345459) has been shown to depend on the specific isomer of the chlorotrifluoropropene precursor used. researchgate.netgoogle.com The reactivity can be influenced by thermodynamic properties and solubility, not just kinetic factors. researchgate.net This principle applies to the synthesis of heptafluoropentane isomers as well; the choice of a specific perfluoropentene or other fluorinated precursor will dictate which isomer is formed upon hydrogenation or other synthetic transformations.

The creation of branched isomers would require starting with a branched carbon skeleton. For instance, to synthesize a branched isomer like 1,1,1,2,3,3,3-heptafluoropentane (also known as HFC-449pcd-B), one would need to start with a precursor that already has the branched pentane structure, which would then be fluorinated or hydrogenated as required. The controlled synthesis of a specific structural isomer over others remains a key challenge in fluorocarbon chemistry, often resulting in mixtures that require purification.

Chemical Transformations and Reactivity Profiles of this compound

The chemical behavior of this compound is characterized by the high stability of its carbon-fluorine bonds. However, under certain conditions, it can undergo elimination reactions, primarily dehydrofluorination.

Dehydrofluorination Reactions and Fluoroolefin Generation

Dehydrofluorination is a significant reaction of hydrofluorocarbons, leading to the formation of valuable fluoroolefins. This process involves the removal of a hydrogen atom and a fluorine atom from adjacent carbon atoms, resulting in the formation of a carbon-carbon double bond. For this compound, this reaction would generate various heptafluoropentene isomers.

Research on the dehydrofluorination of a related compound, 2H, 3H-decafluoropentane, shows that it can be converted to nonafluoro-2-pentene isomers over chromium fluoride (B91410) or aluminum fluoride catalysts. researchgate.net This suggests that similar catalytic systems could be effective for the dehydrofluorination of this compound. The dehydrofluorination of hydrofluorocarbons is a major industrial process for producing fluorinated monomers. researchgate.net

The generation of specific fluoroolefin isomers is influenced by the reaction conditions and the catalyst used. These fluoroolefins serve as important intermediates in the synthesis of other fluorochemicals and polymers. wikipedia.org

Investigation of Reaction Kinetics and Mechanisms

These reactions typically proceed through either a stepwise or a concerted mechanism on the surface of a solid catalyst. In a stepwise mechanism, one of the C-H or C-F bonds breaks first, followed by the cleavage of the other. In a concerted mechanism, both bonds break simultaneously. The exact mechanism is dependent on the substrate, catalyst, and reaction conditions. For many hydrofluorocarbons, the rate-determining step is often the cleavage of the strong C-F bond. researchgate.net

The study of reaction kinetics involves determining the rate of reaction and its dependence on factors such as temperature, pressure, and reactant concentrations. This information is crucial for optimizing reaction conditions to achieve high yields and selectivity of the desired fluoroolefin products.

Advanced Purification and Separation Methodologies in Synthesis Processes

The synthesis of this compound and its subsequent chemical transformations often result in a mixture of products, unreacted starting materials, and byproducts. Therefore, effective purification and separation techniques are essential to isolate the desired compound in high purity.

Common methods for purifying fluorinated hydrocarbons include distillation, which separates compounds based on differences in their boiling points. However, the presence of azeotropes or compounds with close boiling points can make simple distillation ineffective.

Extractive distillation is an advanced technique that can be employed in such cases. This method involves adding a high-boiling solvent to the mixture to alter the relative volatilities of the components, thereby facilitating their separation.

Another innovative approach is fluorous-phase separation . nih.govnih.gov This technique involves tagging the desired compound with a perfluoroalkyl group, making it highly soluble in a fluorous solvent. The tagged compound can then be selectively extracted from the reaction mixture into the fluorous phase, leaving impurities behind in the organic phase. Subsequent removal of the fluorous tag yields the purified product. nih.gov This method offers a powerful alternative to traditional chromatographic techniques. nih.gov

Environmental Science and Atmospheric Chemistry of 1,1,1,2,2,3,3 Heptafluoropentane

Atmospheric Fate and Environmental Degradation Pathways

The atmospheric fate of 1,1,1,2,2,3,3-heptafluoropentane is primarily determined by its reactions with hydroxyl (OH) radicals in the troposphere. psu.eduoregonstate.edu These reactions initiate the degradation process of this hydrofluorocarbon (HFC). psu.edu

Lifetime Assessment in Tropospheric and Stratospheric Environments

The atmospheric lifetime of a compound is a crucial factor in determining its environmental impact. niwa.co.nz For this compound, its lifetime is primarily governed by its reaction rate with OH radicals in the troposphere. fluorocarbons.org Compounds that are less reactive with OH radicals have longer atmospheric lifetimes, allowing them to persist and potentially be transported to the stratosphere. niwa.co.nz

Due to their degradation in the troposphere, only a small fraction of HFCs are expected to reach the stratosphere. Therefore, their impact on stratospheric chemistry is significantly less than that of long-lived compounds like CFCs. noaa.gov

Global Warming Potential (GWP) Attribution and Climate Impact Analysis

The Global Warming Potential (GWP) is a metric used to compare the heat-trapping ability of different greenhouse gases relative to carbon dioxide (CO2) over a specific time horizon, typically 100 years. wikipedia.orgepa.gov CO2 is assigned a GWP of 1. wikipedia.org The GWP of a gas depends on its ability to absorb infrared radiation and its atmospheric lifetime. wikipedia.orgepa.gov

Contributions to Radiative Forcing within Greenhouse Gas Inventories

Radiative forcing is a measure of the change in the net energy balance of the Earth's atmosphere due to a change in a climate driver, such as the concentration of a greenhouse gas. wikipedia.orgnoaa.gov It is expressed in watts per square meter (W/m²). wikipedia.org An increase in the concentration of a greenhouse gas leads to a positive radiative forcing, resulting in a warming effect. wikipedia.orgcopernicus.org

Greenhouse gas inventories, such as those compiled by the EPA, track the emissions and atmospheric concentrations of various gases, including HFCs, and use their GWPs to calculate their total contribution to climate change in terms of carbon dioxide equivalents (CO2e). gluckmanconsulting.comepa.gov Although the concentrations of individual HFCs are much lower than that of CO2, their high GWPs mean they can still have a significant impact on global warming. epa.gov

Environmental Transport and Distribution Dynamics in Multiphase Systems

The environmental transport and distribution of this compound, a member of the hydrofluorocarbon (HFC) family, are governed by its physical and chemical properties, which dictate its partitioning among various environmental compartments such as the atmosphere, water, and soil. While specific experimental data on the multiphase dynamics of this compound are limited in publicly accessible literature, its behavior can be inferred from the known properties of structurally similar short-chain HFCs and other fluorinated compounds.

When released into the environment, HFCs like this compound are expected to partition almost exclusively into the atmosphere due to their high volatility and low solubility in water. The distribution in multiphase systems, such as the interface between air and water or air and soil, is a critical aspect of their environmental fate.

The transport of these compounds in the environment is influenced by several factors. In the atmosphere, the dominant removal process is expected to be oxidation by photochemically-generated hydroxyl radicals. ny.gov The rate of this reaction determines the atmospheric lifetime of the compound. For many HFCs, this lifetime is on the order of years, allowing for significant global distribution. ccacoalition.orgeia.org

In aquatic systems, the high volatility of compounds like this compound would lead to rapid transfer from the water to the atmosphere. Their low soil adsorption coefficients suggest that if they do enter the soil, they are likely to be mobile and can leach into groundwater. ny.gov However, volatilization remains the primary and most rapid transport process from soil and water surfaces.

The behavior of fluorinated compounds at interfaces, such as the air-water interface, can also influence their transport. Some fluorinated compounds exhibit a preference for these interfaces, which can affect their retention in environments like the vadose zone (the unsaturated region of soil above the groundwater table). fluorocarbons.org

The ultimate atmospheric degradation of some HFCs can lead to the formation of trifluoroacetic acid (TFA), a persistent substance that can be deposited back to the Earth's surface through precipitation. fluorocarbons.org TFA is highly soluble in water and can accumulate in terminal water bodies like oceans and salt lakes. fluorocarbons.org

Table 1: Comparison of Environmental Properties of Selected Fluorinated Compounds

| Compound | Type | Atmospheric Lifetime (years) | Global Warming Potential (100-year) | Primary Environmental Fate |

|---|---|---|---|---|

| 1,1,1,2-Tetrafluoroethane (HFC-134a) | HFC | 14 | 1,430 | Atmospheric distribution and slow degradation |

| 1,1,1,2,3,3,3-Heptafluoropropane (B1665588) (HFC-227ea) | HFC | 34.2 | 3,220 | Atmospheric distribution and very slow degradation |

| Hydrofluoro-olefins (HFOs) | HFO | Days to weeks | Very Low | Rapid atmospheric degradation |

| Perfluorooctanoic acid (PFOA) | PFAA | Highly Persistent | N/A | Aquatic and soil persistence |

Strategies for Environmental Management and Emission Reduction of Fluorinated Compounds

The management and reduction of emissions of fluorinated compounds, including HFCs like this compound, are driven by their high global warming potentials (GWPs). ccacoalition.orgeia.org International agreements and national regulations are the primary drivers for these strategies.

A key international accord is the Kigali Amendment to the Montreal Protocol, which aims to phase down the production and consumption of HFCs by more than 80% over the next 30 years. ccacoalition.org This agreement has spurred the development and adoption of a variety of emission reduction strategies.

These strategies can be broadly categorized as follows:

Transition to Alternatives: The most effective long-term strategy is the replacement of high-GWP HFCs with substances that have a lower or zero GWP. greencitytimes.com These alternatives include hydrofluoro-olefins (HFOs), natural refrigerants like ammonia, hydrocarbons (e.g., propane), and carbon dioxide, and not-in-kind technologies that provide cooling without the use of vapor-compression cycles. eia.orggreencitytimes.com

Regulatory Measures: Governments are implementing regulations to control HFC emissions. In the United States, the American Innovation and Manufacturing (AIM) Act authorizes the Environmental Protection Agency (EPA) to phase down HFC production and consumption, manage their use and reuse, and facilitate the transition to next-generation technologies. epa.gov Similarly, the European Union's F-gas Regulation aims to cut F-gas emissions by two-thirds by 2030 through measures like leak checking, proper servicing of equipment, and recovery of gases at the end of a product's life. epa.ie

Improved Equipment and Practices: Reducing leaks from existing equipment is a critical short-term strategy. This includes mandatory leak repair, the use of automatic leak detection systems, and proper servicing and maintenance by certified technicians. eiga.eueuropa.eu

Recovery, Reclamation, and Destruction: At the end of a product's life, it is crucial to recover the fluorinated gases. These gases can then be reclaimed (re-processed to meet purity specifications) for reuse or destroyed using approved technologies like incineration or plasma arc destruction. mdpi.comca.gov This approach is a cornerstone of creating a circular economy for these compounds. mdpi.com

Incentive Programs: To accelerate the transition to climate-friendly alternatives, governments and organizations may offer financial incentives for the adoption of new technologies and the proper management of existing HFC banks. ca.gov

Table 2: Overview of HFC Emission Reduction Strategies

| Strategy | Description | Key Actions |

|---|---|---|

| Phasedown | Gradual reduction in the production and consumption of HFCs. | Adherence to schedules under the Kigali Amendment and national regulations (e.g., EPA's AIM Act). |

| Substitution | Replacing high-GWP HFCs with low-GWP alternatives. | Use of HFOs, natural refrigerants (ammonia, CO2, hydrocarbons), and alternative cooling technologies. |

| Leak Management | Minimizing emissions from existing equipment. | Regular leak detection, mandatory repairs, use of certified technicians. |

| End-of-Life Management | Proper handling of HFCs from decommissioned equipment. | Recovery, recycling, reclamation, and destruction of used HFCs. |

| Labeling and Certification | Providing information and ensuring professional standards. | Clear labeling of equipment containing F-gases and certification programs for technicians. eiga.eueuropa.eu |

Computational and Theoretical Investigations of 1,1,1,2,2,3,3 Heptafluoropentane

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly ab initio methods, are fundamental for elucidating the intrinsic properties of a molecule, independent of experimental conditions. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

The conformational flexibility of the pentane (B18724) backbone, combined with the steric and electronic effects of fluorine substitution, gives rise to a complex energetic landscape for 1,1,1,2,2,3,3-heptafluoropentane. Quantum chemical studies on similar short-chain perfluoroalkanes, such as C₄F₁₀ and C₅F₁₂, have revealed the relative energies of different rotational isomers (conformers). acs.org

An ab initio quantum chemistry investigation into the conformational energetics of related perfluoroalkanes showed that the relative energies of gauche and ortho conformers compared to the anti conformer were independent of molecular weight for C₄F₁₀ to C₆F₁₄. acs.org However, the energy barriers for transitions between these conformers were found to increase with the length of the carbon chain. acs.org For heptafluoropentane, this implies the existence of multiple stable conformers with varying dihedral angles along the C-C backbone, separated by specific rotational energy barriers. The analysis of this landscape is crucial for understanding the molecule's flexibility and its macroscopic properties, which are a statistical average over all accessible conformations.

The defining feature of fluorinated alkanes is the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry. wikipedia.orgwikipedia.org The high electronegativity of fluorine (4.0) compared to carbon (2.5) creates a significant dipole moment, imparting partial ionic character (Cδ+—Fδ−) to the bond. wikipedia.org This electrostatic attraction contributes to its high strength and short length (typically around 1.35 Å). wikipedia.org

Furthermore, the presence of multiple fluorine atoms on the same or adjacent carbons has a cumulative effect. The inductive effect of fluorine atoms strengthens not only the C-F bonds but also the skeletal C-C bonds. wikipedia.org This increased bond strength contributes to the high thermal and chemical stability of perfluoroalkanes compared to their hydrocarbon counterparts. wikipedia.org The electron clouds of the numerous fluorine atoms also effectively "screen" the carbon backbone, providing a kinetic barrier to attack by reactants. rutgers.edu

| Bond Type | Typical Bond Dissociation Energy (kcal/mol) |

| C-F | ~115-130 |

| C-H | ~105 |

| C-C | ~88 |

| This table presents typical bond dissociation energies to illustrate the relative strengths of bonds found in fluorinated alkanes compared to hydrocarbons. wikipedia.orgdocsity.com |

Molecular Dynamics Simulations of this compound Systems

While quantum chemistry excels at describing individual molecules, molecular dynamics (MD) simulations are used to study the collective behavior of thousands or millions of molecules over time. MD simulations solve Newton's equations of motion for a group of atoms, allowing for the prediction of macroscopic properties from the underlying intermolecular interactions.

A key characteristic of perfluorocarbons is their weak intermolecular forces. wikipedia.org The high electronegativity of fluorine reduces the polarizability of the atom, making fluorocarbons less susceptible to the transient dipoles that create London dispersion forces. wikipedia.org This results in low heats of vaporization, low surface tensions, and low viscosities when compared to other liquids with similar boiling points. wikipedia.org

MD simulations are employed to explore these weak interactions and how they govern the aggregation and structural organization of molecules in the liquid phase. For instance, simulations have shown that semifluorinated n-alkanes can form aggregates and gels in fluorinated solvents. researchgate.net Atomistic simulations have also been used to understand the origins of fluorocarbon hydrophobicity, revealing that the larger size ("fatness") of fluorocarbons compared to hydrocarbons leads to a greater free-energy penalty for creating a cavity in water. nih.gov This effect is not sufficiently compensated by energetic interactions with water molecules. nih.gov

MD simulations are a powerful tool for predicting the phase behavior and transport properties of fluids. By simulating a system of this compound molecules at various temperatures and pressures, one can predict properties like the vapor-liquid coexistence curve, critical point, and density. For a range of perfluoroalkanes, MD simulations have successfully predicted densities within 2% and enthalpies of vaporization within 10% of experimental values. acs.org

Transport phenomena, such as viscosity and diffusion, are also accessible through MD simulations. tudelft.nl These simulations can model the movement of molecules and the transfer of momentum through the fluid, providing insights that are difficult to obtain experimentally, especially under extreme conditions or in confined geometries like nanopores. tudelft.nlaps.org The study of transport phenomena is critical for applications where fluid flow and mass transfer are important. comsol.comyoutube.com

Development and Refinement of Force Fields for Fluorinated Alkanes

The accuracy of MD simulations is entirely dependent on the quality of the "force field" used. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. It includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces).

Developing accurate force fields for fluorinated alkanes is challenging due to the unique electronic properties of the C-F bond. Standard force fields developed for general organic molecules, like OPLS-AA or UFF, may not always reproduce the properties of highly fluorinated compounds accurately. acs.orglammpstube.com For example, the OPLS-AA force field was found to predict a much lower fraction of gauche conformers for C₆F₁₄ than what was indicated by experimental data and a more specialized force field. acs.org

Consequently, significant effort has been dedicated to developing and refining force fields specifically for fluorinated molecules. acs.org This often involves using high-level quantum chemical calculations to derive the parameters for bonded and non-bonded interactions. acs.orgarxiv.org These refined force fields enable more accurate simulations, leading to reliable predictions of thermodynamic, structural, and transport properties. acs.orgnih.govnih.gov The ongoing development, sometimes incorporating machine learning techniques, aims to create more universal and transferable force fields for a wide range of chemical systems. nih.gov

Spectroscopic Property Predictions and Theoretical Interpretation (excluding basic identification data)

The interpretation of experimental spectra can be significantly enhanced by computational simulations. For a molecule like this compound, theoretical calculations are crucial for assigning spectral features to specific molecular motions and electronic transitions.

Methodological Approach The primary methods for predicting spectroscopic properties are rooted in quantum chemistry, particularly Density Functional Theory (DFT) and ab initio calculations. nih.gov DFT methods, such as B3LYP and M06-2X, are often chosen for their balance of computational cost and accuracy in handling electron correlation, which is important for fluorine-containing compounds. nih.gov These calculations typically begin by optimizing the molecule's geometry to find its lowest energy structure.

Once the geometry is optimized, the same theoretical level can be used to calculate various spectroscopic properties:

Vibrational Spectra (IR and Raman): Theoretical vibrational analysis involves calculating the second derivatives of the energy with respect to atomic displacements. This yields a set of vibrational frequencies and their corresponding intensities for both infrared (IR) and Raman spectra. The resulting theoretical spectrum can be compared with experimental data to assign specific absorption bands to molecular vibrations, such as C-F stretching, C-C bond stretching, and various bending and torsional modes. For complex molecules, this theoretical assignment is indispensable for a correct interpretation of the experimental spectrum.

NMR Spectra: The prediction of Nuclear Magnetic Resonance (NMR) spectra is another key application. The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach used with DFT to calculate the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F). nih.gov These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Such calculations can help assign peaks in experimental ¹H, ¹³C, and ¹⁹F NMR spectra and can be particularly useful for distinguishing between different isomers or conformers in a sample. mdpi.com

Illustrative Data from Theoretical Calculations While specific published data for this compound is scarce, a typical output from a DFT calculation of its vibrational frequencies would resemble the data presented in the following representative table.

| Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Mode Assignment (Example) |

|---|---|---|---|

| 3005 | 15.2 | 85.6 | C-H Stretch |

| 1350 | 250.8 | 10.2 | C-F Stretch (asymmetric) |

| 1180 | 310.5 | 8.5 | C-F Stretch (symmetric) |

| 950 | 45.1 | 15.3 | C-C Stretch |

| 540 | 60.7 | 5.1 | CF₃ Deformation |

Disclaimer: The data in Table 1 is illustrative of the type of output generated by computational methods and does not represent actual calculated values for this compound.

Conformational Analysis and Stereochemical Considerations

The flexibility of the five-carbon chain in this compound means it can exist in multiple spatial arrangements, known as conformations or rotational isomers (rotamers). Conformational analysis aims to identify the stable conformers and determine the energy barriers to rotation between them.

Rotational Isomers Rotation around the single bonds of the carbon backbone (C1-C2, C2-C3, C3-C4, C4-C5) gives rise to different conformers. The presence of bulky, electronegative fluorine atoms significantly influences the conformational preferences due to both steric hindrance and electrostatic interactions (e.g., dipole-dipole repulsion). Computational methods can map the potential energy surface as a function of the dihedral angles along these bonds. This allows for the identification of energy minima, which correspond to stable conformers (like anti and gauche forms), and energy maxima, which represent the transition states for rotation.

Stereochemical Properties A critical stereochemical feature of this compound is the presence of a chiral center. The third carbon atom (C3) is bonded to four different groups:

A -CHF-CH₂-CH₃ group

A -CF₂-CF₃ group

A fluorine atom (F)

A hydrogen atom (H)

Because C3 is a stereocenter, the molecule is chiral and exists as a pair of non-superimposable mirror images called enantiomers. These are designated as (R)-1,1,1,2,2,3,3-heptafluoropentane and (S)-1,1,1,2,2,3,3-heptafluoropentane. While enantiomers have identical physical properties like boiling point and density, they rotate plane-polarized light in opposite directions and can interact differently with other chiral molecules. Any synthesis of this compound from achiral precursors will typically result in a racemic mixture (a 50:50 mixture of the R and S enantiomers).

Computational Data for Conformational Analysis A computational study would calculate the relative energies of the different stable conformers. The results are typically presented in a table that ranks the conformers by their stability, often expressed in kcal/mol or kJ/mol relative to the most stable conformer.

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Anti | ~180° | 0.00 | ~70% |

| Gauche-1 | ~60° | 1.20 | ~15% |

| Gauche-2 | ~-60° | 1.20 | ~15% |

Disclaimer: The data in Table 2 is a hypothetical representation used to illustrate the output of a conformational analysis and is not based on actual calculations for this compound.

Advanced Applications and Engineering Research Involving 1,1,1,2,2,3,3 Heptafluoropentane

Utilization in Specialized Solvent Systems for Chemical Processes

1,1,1,2,2,3,3-Heptafluoropentane is valued in specialized solvent applications due to its unique physical and chemical properties. Its non-flammable nature, low surface tension, and specific solvency characteristics make it a suitable component in advanced chemical formulations for preservation and high-stakes cleaning operations.

Role in Nonaqueous Deacidification Treatments for Material Preservation

Nonaqueous deacidification treatments are critical for preserving acidic books and paper documents, which are susceptible to degradation from acid hydrolysis. These treatments aim to neutralize existing acids and deposit an alkaline reserve within the paper fibers to guard against future acid attacks. The carrier solvent is a crucial component of these systems, responsible for delivering the active deacidification agent without causing damage to the delicate materials.

Hydrofluorocarbons (HFCs) are utilized as carrier fluids in these conservation processes. Their low surface tension allows for thorough penetration into the dense structure of paper in bound volumes. Specifically, fluorinated solvents are employed to carry alkaline agents like magnesium methoxide. ncsu.edu Research has pointed to the use of various HFCs as effective solvents or carriers for different deacidification systems. ncsu.edu While specific research directly naming this compound in published deacidification studies is not prominent, its properties are consistent with those required for such applications, such as a low surface tension (15.1 mN/m) which is a key attribute for the carrier fluid. researchgate.net

The process typically involves immersing the books in a solution where the HFC solvent carries an alkaline agent, such as magnesium compounds, deep into the paper. ncsu.edu The solvent's role is to ensure uniform distribution of the neutralizing agent without causing swelling, distortion, or ink bleeding, which aqueous solutions might induce. ncsu.eduresearchgate.net After treatment, the volatile solvent is evaporated, leaving behind the protective alkaline reserve.

Application in Precision Cleaning and Degreasing Methodologies

In industries such as electronics, aerospace, and medical device manufacturing, precision cleaning is essential to ensure the performance and reliability of critical components. These processes remove contaminants like oils, greases, and particulates from intricate surfaces without damaging the underlying materials.

Hydrofluorocarbons, including isomers of heptafluoropentane, are used in these applications. They are often blended with other solvents to create azeotropic or near-azeotropic mixtures that offer enhanced cleaning efficacy. google.com These blends are designed to have a stable boiling point and composition during use and recovery, which is crucial for consistent performance in vapor degreasing systems. For example, a cleaning composition can be formulated by mixing hydrofluoropentanes with alcohols like methanol, ethanol, or isopropanol (B130326) to form azeotropes capable of removing residues such as rosin (B192284) flux from circuit boards. google.com

The effectiveness of these solvent systems lies in their ability to dissolve a wide range of organic soils while maintaining compatibility with sensitive materials, including various plastics and elastomers. The low surface tension and viscosity of heptafluoropentane allow it to penetrate tight crevices and complex geometries, ensuring thorough cleaning. The U.S. Environmental Protection Agency (EPA) has evaluated various hydrofluoroethers and hydrofluorocarbons as substitutes for ozone-depleting substances in precision cleaning applications. epa.gov

Interactive Table: Properties of Solvents in Precision Cleaning

| Solvent/Mixture | Boiling Point (°C) | Application Notes |

| 1,1,1,2,2,3,3,5,5,5-Decafluoropentane / Methanol Azeotrope | 40.4 | Effective for cleaning soldered circuit boards with no visible residue. google.com |

| Mixed Hydrofluoropentanes / Methanol Azeotrope | 43.4 ± 0.4 | Used for cleaning without adverse effects on the circuit board material. google.com |

| trans-1-chloro-3,3,3-trifluoroprop-1-ene | Room Temp. | Recommended for use in enclosed or low-emission equipment to minimize losses. epa.gov |

Functional Roles in Industrial and Technical Systems

Beyond its use as a solvent, this compound is investigated for several functional roles in industrial processes, leveraging its thermodynamic and physical properties.

Research on this compound in Heat Transfer Systems

Efficient heat transfer is vital in numerous industrial applications, from electronics cooling to large-scale chemical processing. The search for effective heat transfer fluids is driven by the need for materials with suitable thermodynamic properties, stability, and low environmental impact. Research in this area explores various fluids, including fluorocarbons, for their potential in systems like heat pipes (B44673) and loop heat pipes. researchgate.net These passive heat transfer devices are valued for their reliability and efficiency in aerospace and electronics thermal management. researchgate.net

While studies often focus on a range of working fluids, the fundamental principles involve the phase change characteristics of the fluid to absorb and release large amounts of heat. researchgate.netmdpi.com The selection of a fluid is based on its boiling point, vapor pressure, and compatibility with the system's materials. Hydrofluorocarbons are considered in these applications due to their thermal stability and specific heat transfer characteristics.

Studies on its Application as a Blowing Agent in Polymer Foams

Polymer foams, particularly polyurethane (PUR) foams, are essential materials for thermal insulation. The performance of these foams is highly dependent on the blowing agent used during their production. Blowing agents are substances that create the cellular structure of the foam.

1,1,1,2,2,3,3-Heptafluoropropane, a compound related to heptafluoropentane, has been used in mixtures with 1,1,1,3,3-pentafluorobutane (B1294926) (HFC-365mfc) for producing polyurethane foams. icm.edu.pl One specific mixture, known as Solkane 365/227, consists of 1,1,1,3,3-pentafluorobutane and 1,1,1,2,3,3,3-heptafluoropropane (B1665588). mdpi.com Research has shown that using such mixtures can influence the foaming process and the final properties of the rigid polyurethane foams, including their structure and physical-mechanical characteristics. mdpi.com Although these mixtures can result in foams with non-uniform cellular structures and affect thermal and mechanical performance, they are part of the ongoing development of blowing agent technologies aiming to replace older, more environmentally harmful substances. researchgate.net The goal is to find blowing agents that provide excellent insulation properties while having a low impact on the environment. arkema.com

Interactive Table: Blowing Agents in Polyurethane Foam Production

| Blowing Agent / Mixture | Component A | Component B | Mass Ratio | Application Notes |

| Solkane 365/227 | 1,1,1,3,3-Pentafluorobutane (HFC-365mfc) | 1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea) | 97:3 | Used in the synthesis of rigid polyurethane foams (RPURF) and RPURF-EPS composites. mdpi.com |

| HFC-365mfc / HFC-227ea Mixture | 1,1,1,3,3-Pentafluorobutane | 1,1,1,2,3,3,3-Heptafluoropropane | Not Specified | Used for foams derived from polyesterols and polyetherols. icm.edu.pl |

Research on Fire Suppression Formulations Incorporating the Compound

Research into fire suppression aims to develop effective agents that can extinguish fires rapidly and safely, particularly as alternatives to substances like Halon 1301. researchgate.net The mechanisms of fire suppression by chemical agents often involve a combination of physical and chemical actions. The physical action is primarily cooling, where the agent vaporizes and absorbs heat from the fire. The chemical action involves the agent's decomposition products interfering with the chain reactions of combustion.

Role as a Precursor in Advanced Materials Synthesis

The unique properties of fluorinated compounds position them as valuable components in the synthesis of advanced materials. Their integration into precursor molecules can influence the characteristics of the final material, such as thermal stability and chemical resistance.

Integration within Chemical Vapor Deposition (CVD) Precursors (e.g., related dionato complexes)

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are critical processes for creating high-quality thin films used in microelectronics and other advanced applications. The selection of a precursor molecule is paramount to the success of these techniques. google.com Ideally, precursors should exhibit high thermal stability, allowing for higher substrate temperatures (150 to 500°C) which can promote faster film growth rates. google.com They must also be deliverable to the reaction chamber in a stable, vapor phase.

While specific examples detailing the integration of this compound into dionato complexes for CVD are not prevalent in public literature, the principles of precursor design offer a clear framework. Fluorinated hydrocarbon moieties can be incorporated into ligands, such as β-diketonates, which then coordinate with a central metal atom (e.g., lanthanides, hafnium, zirconium). google.comgoogle.com These precursor complexes are often dissolved in a high-boiling-point hydrocarbon solvent like octane, dodecane, or toluene (B28343) to facilitate delivery into the deposition chamber via a direct liquid injection (DLI) system. google.comgoogle.com The presence of the fluorinated group can enhance the volatility and stability of the precursor complex, which are crucial properties for effective CVD and ALD processes.

Analytical Methodologies for the Detection and Quantification of this compound

Accurate detection and quantification are essential for monitoring the presence of fluorinated compounds in various matrices, from industrial settings to environmental samples.

Chromatographic Techniques (e.g., Gas Chromatography) for Analysis

Gas chromatography (GC) is a primary technique for the analysis of volatile fluorinated hydrocarbons. Often coupled with a mass spectrometer (GC-MS), this method provides both separation and identification of individual compounds within a mixture. For instance, a validated methodology based on GC coupled to mass spectrometry (MS) and thermal conductivity (TCD) has been used to identify decomposition products in gas mixtures used as alternatives to SF₆ in electrical equipment. semanticscholar.org Among the identified degradation products from a perfluoro-ketone were related compounds like 1,1,1,2,2,3,3-heptafluoropropane (C₃HF₇). semanticscholar.org

In a similar application, a sensitive method for the quantitative determination of 1,1,1,2,3,3,3-heptafluoropropane (HFP) in blood was developed using headspace gas chromatography-mass spectrometry (HS-GC-MS). researchgate.netnih.gov This technique involves heating the sample in a sealed vial to allow volatile analytes to partition into the gas phase (headspace) above the sample, which is then injected into the GC system. The method achieved a limit of detection of 0.005 mg/L and a limit of quantification of 0.016 mg/L, demonstrating high sensitivity. nih.gov The analysis can be performed using selected ion monitoring (SIM) mode, which enhances selectivity by monitoring for specific mass fragments characteristic of the target analyte. google.com

Table 1: Illustrative GC-MS Parameters for a Related Heptafluoropropane Compound

| Parameter | Value/Description | Reference |

|---|---|---|

| Technique | Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) | nih.gov |

| Analyte | 1,1,1,2,3,3,3-Heptafluoropropane (HFP) | nih.gov |

| Matrix | Blood | nih.gov |

| Internal Standard | Nitrogen (N₂) | nih.gov |

| Limit of Detection (LOD) | 0.005 mg/L | nih.gov |

| Limit of Quantification (LOQ) | 0.016 mg/L | nih.gov |

Spectroscopic Detection Methods (excluding basic identification data)

Beyond standard identification, mass spectrometry (MS) serves as a powerful spectroscopic detection method, particularly when used in tandem (MS/MS). Techniques like liquid chromatography with tandem mass spectrometry (LC-MS/MS) are standard for analyzing a wide range of environmental contaminants, including per- and polyfluoroalkyl substances (PFAS). eurofins.com In this method, a precursor ion corresponding to the molecule of interest is selected in the first mass spectrometer, fragmented, and then a specific product ion is monitored in the second mass spectrometer. This process, known as multiple reaction monitoring (MRM), provides very high selectivity and sensitivity, crucial for detecting trace amounts in complex environmental samples. eurofins.com While more commonly applied to less volatile fluorinated compounds, the principles are adaptable for the analysis of HFC degradation products or metabolites.

Environmental Monitoring Techniques for Trace Level Detection

A comprehensive environmental monitoring program is designed to assess and control the levels of contaminants in a given environment, such as a manufacturing facility or the broader ecosystem. cleanroom-construction.netpda.org Such programs involve scheduled monitoring of air and surfaces for both viable (microbiological) and non-viable particulates. cleanroom-construction.netamericanpharmaceuticalreview.com

For detecting trace levels of specific chemical compounds like this compound, monitoring programs rely on the highly sensitive analytical methods described previously. The typical procedure for environmental samples involves:

Sample Collection: Air samples can be collected by drawing a known volume of air through a sorbent tube. who.int Water samples are collected in appropriate containers, and soil or sediment samples are also gathered.

Extraction: The target analytes are extracted from the sample matrix. For water, this often involves solid-phase extraction (SPE), where the water is passed through a cartridge that retains the compounds of interest. eurofins.com

Analysis: The extract is then analyzed, typically using GC-MS for volatile compounds like HFCs or LC-MS/MS for a broader range of PFAS. eurofins.com

The establishment of alert and action levels is a key component of these programs. americanpharmaceuticalreview.com These levels are predetermined concentrations that, if exceeded, trigger corrective actions to mitigate potential environmental release or exposure.

Recycling, Reclamation, and Disposal Methodologies for Fluorinated Hydrocarbons

The management of fluorinated hydrocarbons at the end of their life cycle is a significant environmental concern. Current strategies focus on creating a circular economy for fluorine to minimize waste and reduce the need for mining finite mineral resources like fluorspar (CaF₂). chemrxiv.orgeuropa.eu

Recycling and Reclamation: Chemical recycling presents a promising alternative to the disposal of hydrofluorocarbons (HFCs). One innovative approach is transfer fluorination . This method involves treating HFCs with a potassium base, such as potassium tert-butoxide (KOtBu), which results in rapid defluorination to produce anhydrous potassium fluoride (B91410) (KF). chemrxiv.orgresearchgate.netchemrxiv.org This recovered KF is a valuable reagent that can be used to synthesize other fluorinated molecules, effectively closing the loop on fluorine use. researchgate.netchemrxiv.org This process is applicable to a wide range of fluorochemicals, including industrial HFCs, hydrofluoroolefins (HFOs), and even fluoropolymers. researchgate.net

On an industrial scale, projects like R4F-GAS and LIFE@F-Gases are developing processes to separate and reclaim fluorinated gases from waste mixtures. iifiir.org These initiatives aim to treat recovered refrigerants and put high-quality, reclaimed F-gases back on the market, thereby reducing the production of virgin gases and their associated carbon footprint. iifiir.org

Disposal: When recycling or reclamation is not feasible, disposal must be conducted in an environmentally responsible manner. The U.S. Environmental Protection Agency (EPA) provides guidance on the destruction and disposal of fluorinated substances. epa.gov Thermal treatment in facilities such as hazardous waste incinerators is a common method. Research is ongoing to fully understand the behavior and destruction mechanisms of PFAS during thermal treatment to ensure complete breakdown and prevent the release of harmful byproducts. epa.gov

Table 2: Comparison of End-of-Life Methodologies for Fluorinated Hydrocarbons

| Methodology | Description | Outcome/Goal | Reference |

|---|---|---|---|

| Chemical Recycling (Transfer Fluorination) | Treatment of HFCs with a potassium base to strip fluorine atoms. | Production of anhydrous potassium fluoride (KF) for reuse in synthesizing new fluorochemicals. | chemrxiv.orgresearchgate.netchemrxiv.org |

| Industrial Reclamation | Separation and purification of F-gases from collected waste mixtures. | Reintroduction of reclaimed gases to the market, reducing the need for virgin product. | iifiir.org |

| Thermal Treatment (Disposal) | High-temperature incineration in facilities like hazardous waste combustors. | Complete destruction of the fluorinated compound to prevent environmental release. | epa.gov |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,1,1,2,2,3,3-Heptafluoropropane |

| 1,1,1,2,3,3,3-Heptafluoropropane |

| Dodecane |

| Hafnium |

| Hydrofluoroolefins |

| Lanthanides |

| Nitrogen |

| Octane |

| Potassium fluoride |

| Potassium tert-butoxide |

| Sulfur hexafluoride (SF₆) |

| Toluene |

Future Research Directions and Interdisciplinary Perspectives

Emerging Trends in Organofluorine Chemistry Relevant to 1,1,1,2,2,3,3-Heptafluoropentane

The field of organofluorine chemistry is undergoing rapid evolution, driven by the need for more efficient, selective, and safer methods to create fluorinated molecules. chinesechemsoc.org These trends have direct relevance for the synthesis and potential modification of compounds like this compound.

Advanced Fluorination Methods: Historically, the synthesis of organofluorine compounds relied on harsh reagents. chinesechemsoc.org Contemporary research focuses on developing novel catalytic methods that are safer and more effective. chinesechemsoc.orgcas.cn For a compound such as this compound, future research could explore late-stage C-H functionalization. This technique allows for the direct replacement of hydrogen atoms with fluorine, providing a more efficient pathway to create complex fluorinated molecules and potentially modify the compound to fine-tune its properties. youtube.com

New Reagent Development: The creation of new, bench-stable fluorinating agents is a significant trend. chinesechemsoc.org These reagents simplify the incorporation of fluorine and fluoroalkyl groups into organic structures. chinesechemsoc.org Research in this area could lead to more economical and scalable production methods for this compound and its derivatives.

Flow Chemistry and Process Optimization: The use of continuous flow reactors is becoming more prevalent in chemical synthesis. This technology offers enhanced safety, better heat and mass transfer, and the potential for higher yields. Applying flow chemistry to the synthesis of this compound could lead to more efficient and cost-effective manufacturing processes.

Computational and Theoretical Modeling: Advances in theoretical modeling and simulation allow chemists to predict the properties and reactivity of molecules with greater accuracy. numberanalytics.com Future research on this compound would likely involve computational studies to predict its physical, chemical, and toxicological properties, guiding experimental work and identifying potential applications before synthesis.

Potential for Novel Applications and Technological Advancements

While the current applications of this compound are not widely defined, its molecular structure as a hydrofluorocarbon (HFC) suggests potential uses in areas where similar compounds are employed. The unique properties imparted by fluorine, such as high thermal stability and low surface tension, open doors to various technological fields. numberanalytics.comnih.gov

Advanced Solvents and Cleaning Agents: HFCs are used as solvents in precision cleaning for electronics and other high-value components. Research could investigate the efficacy of this compound as a specialized solvent, potentially for cleaning sensitive equipment or as a medium for chemical reactions.

Next-Generation Refrigerants and Heat-Transfer Fluids: The primary use for many HFCs has been in refrigeration and air conditioning. ccacoalition.org Although the trend is moving away from high Global Warming Potential (GWP) HFCs, research could explore this compound in blends or specific applications where its properties might offer an advantage, assuming its GWP is lower than legacy compounds. psu.edu

Materials Science and Polymers: Fluorinated compounds are integral to materials science, used in everything from coatings to advanced polymers. numberanalytics.com Semifluorinated alkanes, which share structural similarities, are explored for their unique interfacial properties and ability to form self-assembling structures. nih.gov Future studies might examine the potential of this compound as a monomer or additive in the creation of new fluoropolymers with tailored properties like chemical resistance or thermal stability.

Biomedical and Pharmaceutical Applications: Semifluorinated alkanes are being investigated as drug carriers and for applications in ophthalmology and respiratory medicine due to their high gas-dissolving capacity and biocompatibility. nih.gov While significant research would be required, the potential for this compound in formulating emulsions, aerosols, or as a component in medical device coatings could be a long-term research direction. nih.gov

| Potential Application Area | Relevant Properties of Fluorinated Alkanes | Possible Role for this compound |

| Precision Cleaning | Good solvency for oils and greases, low surface tension, non-flammable, evaporates without residue. | A potential replacement for older solvents with higher environmental impact. |

| Heat Transfer | High thermal stability, suitable boiling point and vapor pressure, low viscosity. | Component in a heat-transfer fluid for electronics cooling or specialized industrial processes. |

| Materials Science | Chemical inertness, hydrophobicity, thermal stability. | Monomer for fluoropolymer synthesis or a processing aid for creating advanced materials. |

| Biomedical | High gas solubility (O₂, CO₂), low surface tension, chemical and biological inertness. | Component in emulsions for drug delivery or as a respiratory gas carrier. |

Integration of this compound Research with Sustainable Chemistry Principles

The integration of green chemistry principles is no longer optional but a core driver of chemical research and development. ny.gov For a hydrofluorocarbon like this compound, sustainability considerations are paramount, particularly given the environmental impact associated with this class of compounds.

Lifecycle Assessment and Environmental Impact: A crucial research direction is to conduct a full lifecycle assessment. This involves evaluating its Ozone Depletion Potential (ODP), which is expected to be zero, and, more critically, its Global Warming Potential (GWP). HFCs are known potent greenhouse gases, and international agreements like the Kigali Amendment to the Montreal Protocol mandate a steep phasedown of their production and use. ccacoalition.org Future research must accurately quantify the GWP of this compound to determine its environmental viability.

Designing for Degradation: A key principle of green chemistry is designing molecules that break down into harmless substances in the environment after their intended use. psu.edu Research could focus on understanding the atmospheric chemistry of this compound, including its atmospheric lifetime and degradation pathways, to ensure it does not persist in the environment.

Sustainable Synthesis Routes: Future research will need to develop synthetic pathways that align with green chemistry principles. This includes maximizing atom economy, using renewable feedstocks where possible, increasing energy efficiency by running reactions at ambient temperature and pressure, and avoiding the use of hazardous solvents or reagents. ny.gov

Transition to Low-GWP Alternatives: The overarching trend in industries that use HFCs is the transition to alternatives with ultra-low GWP, such as hydrofluoroolefins (HFOs), or natural refrigerants like carbon dioxide and ammonia. psu.edu A significant area of interdisciplinary research will be to evaluate if this compound can serve as a transitional substance or if research efforts should focus directly on developing its potential low-GWP analogues or replacements.

| Green Chemistry Principle | Relevance to this compound Research |

| 1. Prevent Waste | Develop synthetic routes with high yields and minimal byproducts. |

| 4. Design Safer Chemicals | Conduct thorough toxicological studies to ensure low human and environmental hazard. |

| 7. Use Renewable Feedstocks | Explore bio-based starting materials for synthesis, moving away from petrochemical sources. |

| 10. Design for Degradation | Study atmospheric degradation pathways to ensure the compound does not persist. |

| 12. Minimize Potential for Accidents | Develop inherently safer production processes, potentially using flow chemistry. |

Q & A

Q. Interpretation Challenges :

- Isotopic splitting (e.g., ¹³C coupling) complicates NMR spectra.

- Fluorine’s electronegativity shifts adjacent proton signals downfield in ¹H NMR. Reference libraries for fluorinated analogs are essential .

Advanced: What computational frameworks predict the thermodynamic stability and reactivity of this compound in reaction environments?

Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model:

- Bond Dissociation Energies (BDEs) : Identify weakest C-F/C-H bonds for mechanistic studies.

- Transition States : Map pathways for dehydrofluorination or hydrogenation reactions.

- Solvent Effects : Polarizable continuum models (PCM) account for solvent polarity in reaction kinetics.

Validation against experimental ΔHf values (e.g., calorimetry) ensures accuracy. Theoretical frameworks must align with observed regioselectivity in catalytic systems .

Data Contradiction: How can researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point, vapor pressure) of this compound?

Answer:

Discrepancies often arise from impurities or measurement techniques. A systematic approach includes:

Meta-Analysis : Compare data sources (e.g., NIST vs. academic studies) to identify outliers.

Replication : Reproduce measurements using standardized methods (e.g., ASTM D1120 for boiling point).

Purity Assessment : Quantify impurities via GC-MS or HPLC and correlate with property deviations.

Uncertainty Quantification : Apply error propagation models to experimental conditions (e.g., temperature calibration ±0.5°C) .

Advanced: What mechanistic insights explain the regioselectivity of this compound in dehydrofluorination reactions?

Answer:

Regioselectivity is governed by:

- Electronic Effects : Electron-withdrawing CF₃ groups stabilize adjacent transition states.

- Steric Hindrance : Bulkier fluorinated regions hinder base accessibility (e.g., KOH attacks less substituted C-H bonds).

- Catalyst-Substrate Interactions : Carbon catalysts promote β-HF elimination via radical intermediates, favoring specific C-F bond cleavage.

In situ FTIR and isotopic labeling (e.g., D₂O quenching) validate proposed mechanisms .

Basic: How can researchers assess the environmental persistence of this compound degradation products?

Answer:

- Hydrolysis Studies : React with aqueous OH⁻/H₃O⁺ at varying pH and temperatures; monitor via IC (ion chromatography) for fluoride release.

- Photolysis : Expose to UV light (254 nm) in environmental chambers; analyze intermediates with GC-TOF-MS.

- Computational Models : EPI Suite’s BIOWIN predicts biodegradation half-lives based on structural fragments .

Advanced: What hybrid methodologies integrate experimental and computational data to refine reaction pathways for fluorinated analogs?

Answer:

Combine:

- Microkinetic Modeling : Fit experimental rate data (e.g., Arrhenius parameters) to DFT-derived activation energies.

- Machine Learning : Train models on existing fluorocarbon reaction datasets to predict optimal catalysts or conditions.

- High-Throughput Screening : Automated reactors test >100 permutations of temperature/pressure/catalyst combinations, validated by in silico simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.